molecular formula C15H15NO B155756 Dibenzyl ketoxime CAS No. 1788-31-4

Dibenzyl ketoxime

Cat. No.: B155756
CAS No.: 1788-31-4
M. Wt: 225.28 g/mol
InChI Key: SXEBLVKLMOIGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl ketoxime is an organic compound with the molecular formula C15H15NO. It is a derivative of 1,3-diphenylacetone, where the carbonyl group is converted to an oxime group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

It is used as an intermediate for the preparation of cis-2-benzyl-3-phenylaziridine , suggesting that its targets could be related to the biochemical pathways involved in the synthesis of this compound.

Mode of Action

The mode of action of Dibenzyl ketoxime involves its reaction with lithium aluminum hydride in tetrahydrofuran, leading to the formation of cis-2-benzyl-3-phenylaziridine . This reaction proceeds with an immediate evolution of one mole of hydrogen, followed by a slow liberation of a second mole of hydrogen and an accommodation of one equivalent of hydride into the molecule .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of cis-2-benzyl-3-phenylaziridine . This process involves the reaction of this compound with lithium aluminum hydride, leading to the formation of an azirine intermediate, which is then reduced to the aziridine .

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.

Result of Action

The primary result of the action of this compound is the formation of cis-2-benzyl-3-phenylaziridine . This compound is formed in a yield of 92%, with a minor product, 2-amino-1,3-diphenylpropane, formed in a yield of 8% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under recommended storage conditions and should be kept away from oxidizing agents . Moreover, the reaction with lithium aluminum hydride is performed in tetrahydrofuran , indicating that the solvent environment can significantly impact the reaction efficiency and product yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl ketoxime can be synthesized through the reaction of 1,3-diphenylacetone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:

  • Dissolve 1,3-diphenylacetone in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Introduce a base, such as sodium hydroxide, to the mixture to facilitate the reaction.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of 1,3-diphenylacetone oxime may involve more efficient methods such as microwave irradiation in dry media. This approach can significantly reduce reaction times and improve yields. The reaction is carried out by mixing 1,3-diphenylacetone with hydroxylamine hydrochloride and silica gel, followed by microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl ketoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenzyl ketoxime has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylacetone: The parent compound, which lacks the oxime group.

    1,3-Diphenylacetone thiosemicarbazone: A derivative with a thiosemicarbazone group instead of an oxime group.

    1,3-Diphenylacetone p-tosylhydrazone: A derivative with a p-tosylhydrazone group.

Uniqueness

Dibenzyl ketoxime is unique due to its oxime functional group, which imparts distinct reactivity and properties compared to its analogs. The oxime group allows for specific interactions and reactions that are not possible with other derivatives .

Properties

IUPAC Name

N-(1,3-diphenylpropan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEBLVKLMOIGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170544
Record name 1,3-Diphenylacetone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788-31-4
Record name 2-Propanone, 1,3-diphenyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenylacetone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1788-31-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1788-31-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diphenylacetone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diphenylacetone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,3-diphenyl-2-propanone (5.0 g, 24 mmol) and hydroxylammonium chloride (3.3 g, 48 mmol) in a mixture of absolute ethanol (30 ml) and water (10 ml) was carefully added a solution of sodium carbonate (13.2 g, 96 mmol) in water (30 ml). The resulting mixture was stirred at room temperature for 16 h. The precipitated compound was collected and washed with water (3×15 ml) and dried to give 4.9 g of 1,3-diphenyl-2-propanone oxime.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzyl ketoxime
Reactant of Route 2
Dibenzyl ketoxime
Reactant of Route 3
Dibenzyl ketoxime
Reactant of Route 4
Dibenzyl ketoxime
Reactant of Route 5
Dibenzyl ketoxime
Reactant of Route 6
Reactant of Route 6
Dibenzyl ketoxime
Customer
Q & A

Q1: What is the main reaction involving dibenzyl ketoxime (1,3-Diphenylacetone oxime) discussed in the provided research?

A1: The research primarily focuses on the synthesis of cis-2-benzyl-3-phenylaziridine using this compound (1,3-Diphenylacetone oxime) as a starting material. The reaction utilizes lithium aluminum hydride (LAH) in tetrahydrofuran and proceeds with the evolution of hydrogen gas. [] Interestingly, the reaction exhibits an induction period and is catalytically accelerated by the presence of 2-amino-1,3-diphenylpropane, a minor product formed during the reaction. []

Q2: Can you describe the proposed mechanism for this reaction?

A2: Based on kinetic studies and previous research, a mechanism was proposed for the conversion of this compound (1,3-Diphenylacetone oxime) to cis-2-benzyl-3-phenylaziridine. [] Initially, the this compound rapidly reacts with LAH to form an aluminum derivative. This intermediate then undergoes a slow hydrogen elimination step, generating an azirine intermediate. Finally, the azirine is reduced by LAH to yield the desired aziridine product. []

Q3: Are there any practical applications of this reaction?

A3: The synthesis of aziridines, particularly cis-2-benzyl-3-phenylaziridine, holds significance in organic synthesis. Aziridines serve as versatile building blocks for synthesizing various nitrogen-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.